W-13 hydrochloride
Description
Historical Development and Discovery Timeline
This compound emerged from systematic efforts in the 1980s to develop naphthalenesulfonamide derivatives as calmodulin (CaM) antagonists. Calmodulin, a calcium-sensing protein, regulates enzymes such as phosphodiesterases and myosin light chain kinase (MLCK). Early work by Hidaka and Tanaka identified structural modifications that enhanced specificity for CaM over other calcium-binding proteins. The addition of a chlorine atom at the 5-position of the naphthalene ring and a 4-aminobutyl side chain distinguished W-13 from its predecessors (e.g., W-7 and W-5), yielding improved potency and selectivity. By 1983, W-13 was characterized as a reversible inhibitor of CaM-dependent phosphodiesterase (IC₅₀ = 68 μM) and MLCK (IC₅₀ = 58 μM), cementing its role in signal transduction studies.
Classification within the Naphthalene Sulfonamide Family
W-13 belongs to the naphthalenesulfonamide class, characterized by a sulfonamide group attached to a naphthalene scaffold. Its molecular structure (C₁₄H₁₇ClN₂O₂S·HCl; MW: 349.27 g/mol) includes critical functional groups that dictate its bioactivity:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇ClN₂O₂S·HCl |
| CAS Number | 88519-57-7 |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO, water, and ethanol |
| Key Structural Features | 5-chloro substitution, 4-aminobutyl chain |
Properties
IUPAC Name |
N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S.ClH/c15-14-5-3-4-11-10-12(6-7-13(11)14)20(18,19)17-9-2-1-8-16;/h3-7,10,17H,1-2,8-9,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAALLVQBOLELJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCN)C(=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587915 | |
| Record name | N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88519-57-7 | |
| Record name | N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the primary amine group of 1,4-diaminobutane on the electrophilic sulfur atom of the sulfonyl chloride. Key parameters include:
| Parameter | Specification |
|---|---|
| Molar Ratio | 1:1 (sulfonyl chloride : diamine) |
| Solvent | Anhydrous dichloromethane or THF |
| Base | Triethylamine (TEA) or pyridine |
| Temperature | 0–5°C (initial), then room temperature |
| Reaction Time | 4–6 hours |
The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. Post-reaction, the mixture is washed with dilute HCl to remove excess amine, followed by water and brine. The organic layer is dried over sodium sulfate and concentrated under reduced pressure.
Purification of the Intermediate
Crude product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient). The intermediate typically manifests as a white to off-white crystalline solid.
Preparation of the Hydrochloride Salt
Conversion of the free base to its hydrochloride form ensures enhanced stability and aqueous solubility. This step involves treating the sulfonamide with hydrochloric acid under controlled conditions.
Salt Formation Protocol
The free base is dissolved in an anhydrous solvent (e.g., ethanol or diethyl ether), and equimolar hydrochloric acid (1.0 M in diethyl ether or aqueous) is added dropwise. Key parameters include:
| Parameter | Specification |
|---|---|
| Molar Ratio | 1:1 (free base : HCl) |
| Solvent | Ethanol, diethyl ether, or acetone |
| Temperature | 0–5°C (to prevent decomposition) |
| Precipitation | Immediate formation of white precipitate |
The precipitate is isolated via vacuum filtration, washed with cold solvent, and dried under reduced pressure.
Characterization and Quality Control
The hydrochloride salt exhibits a melting point of 241–243°C. Purity is confirmed via:
-
High-Performance Liquid Chromatography (HPLC): Retention time compared to reference standards.
-
Nuclear Magnetic Resonance (NMR):
-
Mass Spectrometry (MS): m/z 313.08 [M-Cl]⁺ (calculated for C₁₄H₁₇ClN₂O₂S: 312.07).
Critical Analysis of Synthetic Challenges
Selectivity Issues
1,4-Diaminobutane contains two amine groups, posing a risk of disubstitution. To mitigate this:
Solubility Considerations
The hydrochloride salt’s solubility in water (35 mg/mL) facilitates biological applications but complicates isolation. Precipitation in acetone or ethanol optimizes yield.
Industrial-Scale Production Insights
Large-scale synthesis necessitates modifications for cost efficiency:
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Solvent Recovery: Distillation of dichloromethane for reuse.
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Continuous Flow Reactors: Enhance heat transfer and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions: W-13 Hydrochloride primarily undergoes substitution reactions due to the presence of the sulfonamide group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various sulfonamide derivatives .
Scientific Research Applications
Pharmaceutical Development
N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide hydrochloride is integral in synthesizing various pharmaceutical agents. It is particularly noted for its role in developing drugs that target specific biological pathways, enhancing therapeutic efficacy. The compound acts as a calmodulin antagonist, which has implications for treating diseases where calcium signaling is disrupted. Its interaction with calmodulin can inhibit various cellular processes, making it a candidate for further pharmacological exploration.
Biochemical Research
In biochemical studies, this compound serves as a valuable tool for exploring enzyme inhibition and receptor interactions. It has been utilized to investigate the effects of calmodulin inhibitors on nitric oxide production in human neutrophils, aiding researchers in understanding complex biological processes and signaling pathways. For instance, studies have shown that it can inhibit nitric oxide synthase activity, which is crucial for regulating vascular tone and immune responses .
Diagnostic Applications
N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide hydrochloride has potential uses in creating diagnostic reagents. Its properties enable the development of sensitive assays for detecting specific biomolecules or pathogens. For example, it has been incorporated into chemiluminescent aptasensors designed for the detection of chloramphenicol in milk, showcasing its utility in food safety testing. The sensitivity of these assays can reach detection limits as low as 0.01 ng/mL.
Material Science
In material science, the compound is explored for developing advanced materials with specific functional properties. Research indicates that it can be used to create polymers that exhibit desirable characteristics for industrial applications. For instance, its incorporation into nanomaterials has been studied to enhance catalytic properties and improve the performance of electrochemical sensors. The unique structural features of this compound allow it to be integrated into composite materials that require specific chemical functionalities.
Environmental Monitoring
The compound's ability to interact with various pollutants makes it useful in environmental monitoring applications. It can be employed to assess environmental contaminants, contributing to research efforts aimed at sustainability and pollution control. Its application in detecting environmental pollutants highlights its versatility beyond traditional laboratory settings.
Summary Table of Applications
| Application Area | Description | Key Outcomes |
|---|---|---|
| Pharmaceutical Development | Synthesis of drugs targeting biological pathways | Enhanced therapeutic efficacy |
| Biochemical Research | Study of enzyme inhibition and receptor interactions | Insights into nitric oxide synthase regulation |
| Diagnostic Applications | Development of sensitive assays for biomolecule detection | Detection limits down to 0.01 ng/mL |
| Material Science | Creation of advanced materials with specific properties | Improved performance in electrochemical sensors |
| Environmental Monitoring | Assessment of environmental pollutants | Contributions to sustainability research |
Case Studies
- Calmodulin Inhibition : Research demonstrated that N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide hydrochloride effectively inhibits calmodulin-dependent pathways, impacting nitric oxide production in neutrophils . This study highlights its potential therapeutic applications in inflammatory diseases.
- Chemiluminescent Aptasensor Development : A study reported the successful integration of this compound into a chemiluminescent aptasensor for detecting chloramphenicol in dairy products, achieving high sensitivity and specificity. This application underscores its relevance in food safety diagnostics.
- Nanomaterials for Biosensing : The development of multifunctional catalytic nanomaterials incorporating N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide hydrochloride has shown promise in enhancing electrochemiluminescent biosensing techniques. These advancements indicate its potential role in next-generation biosensors.
Mechanism of Action
W-13 Hydrochloride exerts its effects by binding to calmodulin, a calcium-binding messenger protein. This binding inhibits the activity of calmodulin-dependent enzymes such as myosin light chain kinase and phosphodiesterase. The inhibition of these enzymes disrupts various cellular processes, including muscle contraction and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Naphthalenesulfonamide derivatives share a core structure but differ in alkyl chain lengths, substituents, and pharmacological profiles. Below is a detailed comparison:
Structural Modifications and Hydrophobicity
The presence and position of halogen substituents significantly influence activity. For example:
- Chlorine at Position 5: W-13’s 5-chloro group enhances hydrophobicity, which strengthens its binding to the Ca²⁺-CaM complex. Chlorinated derivatives exhibit higher inhibitory potency compared to non-chlorinated analogs (e.g., N-(4-Aminobutyl)-2-naphthalenesulfonamide Hydrochloride, CAS: 89108-46-3) .
- Alkyl Chain Length: W-13 has a 4-aminobutyl chain, whereas W-7 (N-(6-Aminohexyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride, CAS: 69762-85-2) features a longer 6-aminohexyl chain. Longer chains increase hydrophobicity but may reduce solubility or alter binding kinetics .
- Halogen Substitution: Derivatives with bromine, fluorine, or cyanogen instead of chlorine show reduced efficacy, highlighting chlorine’s unique role in optimizing hydrophobicity and binding affinity .
Pharmacological Activity
Mechanistic Differences
- W-13 vs. W-7: While both inhibit CaM, W-13’s shorter alkyl chain may favor interactions with specific CaM-dependent enzymes relevant to inflammatory pathways, as evidenced by its prominence in sJIA drug repositioning studies .
- Chlorinated vs. Non-chlorinated Derivatives: The 5-chloro group in W-13 increases its binding constant to Ca²⁺-CaM by 2–3 fold compared to non-chlorinated analogs, directly correlating with its inhibitory potency on phosphodiesterase activity .
Biological Activity
N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide hydrochloride, commonly referred to as W-13, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C14H18ClN2O2S
- Molecular Weight : 349.27 g/mol
- Melting Point : Approximately 237 °C
- Storage Conditions : Refrigerated (0-10 °C) due to sensitivity to light and heat .
The mechanism of action for N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide hydrochloride is not fully elucidated. However, preliminary studies suggest potential interactions with various biological targets, indicating possible roles in:
- Antimicrobial Activity : The compound may inhibit bacterial growth by targeting specific enzymes or pathways involved in microbial metabolism.
- Anti-inflammatory Properties : It is hypothesized that the compound could modulate inflammatory responses, though detailed studies are required to confirm these effects.
Antimicrobial Activity
Research has indicated that W-13 exhibits antimicrobial properties. A comparative analysis with similar compounds shows that its structural features may enhance its efficacy against certain bacterial strains.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Chloronaphthalene-2-sulfonamide | Lacks amino group | Primarily antibacterial activity |
| N-(4-Aminobutyl)-2-naphthalenesulfonamide | Different naphthalene position | Potentially different biological activity |
| N-(4-Aminobutyl)-6-chloronaphthalene-2-sulfonamide | Variation in chlorine position | May exhibit altered pharmacodynamics |
This table highlights the unique substitution pattern of W-13 compared to its analogs, which may contribute to its distinct biological activity profile.
Anti-inflammatory Activity
In vitro studies have suggested that W-13 may possess anti-inflammatory effects. For instance, it has been shown to reduce pro-inflammatory cytokine production in cell cultures treated with lipopolysaccharides (LPS), suggesting a potential role in modulating immune responses . Further research is necessary to delineate the specific pathways involved.
Transcriptomic Analysis
A significant study involving transcriptomic analysis identified W-13 among other bioactive molecules linked to systemic juvenile idiopathic arthritis (sJIA). The study utilized weighted gene co-expression network analysis (WGCNA) to establish connections between W-13 and inflammatory pathways, indicating its potential as a therapeutic agent in inflammatory diseases .
Pharmacological Research
W-13 has been categorized as a calmodulin antagonist, which positions it as a candidate for further pharmacological exploration. Calmodulin plays a critical role in various cellular processes, including muscle contraction and cell signaling. The inhibition of calmodulin by W-13 may lead to significant downstream effects on cellular functions .
Q & A
Q. Q: What are the recommended methods for synthesizing and characterizing N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide Hydrochloride?
A:
- Synthesis : The compound is typically synthesized via sulfonylation of 5-chloronaphthalene-2-sulfonyl chloride with 1,4-diaminobutane, followed by hydrochloride salt formation. Reaction conditions (e.g., solvent, temperature, stoichiometry) must be optimized to avoid side products like over-alkylation or incomplete sulfonylation .
- Characterization : Key analytical methods include:
Q. Q: How does this compound act as a calcium/calmodulin (CaM) antagonist, and what experimental assays validate its efficacy?
A:
- Mechanism : The sulfonamide group binds to CaM’s hydrophobic pockets, competitively inhibiting Ca²⁺-dependent target interactions (e.g., myosin light chain kinase) .
- Assays :
- Fluorometric Ca²⁺ assays : Measure intracellular Ca²⁺ flux in neuronal cells (e.g., SH-SY5Y) using Fura-2 AM.
- CaM-dependent enzyme inhibition : Test inhibition of phosphodiesterase 1 (PDE1) activity via colorimetric phosphate release assays .
- Dose-response curves : IC₅₀ values are typically determined in vitro (e.g., ~10–50 μM in murine brain homogenates) .
Advanced Experimental Design for Neuronal Studies
Q. Q: What factors should be considered when designing in vivo experiments to study this compound’s effect on metabotropic glutamate receptors (mGluRs)?
A:
- Model selection : Use C57BL/6 mice for consistency with prior studies on CaM-mGluR1 coupling .
- Dosage : Intraperitoneal administration at 10–20 mg/kg, with pharmacokinetic profiling to ensure brain penetration .
- Controls : Include vehicle (saline) and a positive CaM antagonist control (e.g., W-7).
- Endpoint assays : Electrophysiology (e.g., long-term depression in hippocampal slices) paired with Western blotting for phosphorylated CREB .
Addressing Data Contradictions in Calcium Signaling Studies
Q. Q: How can researchers reconcile conflicting results regarding this compound’s potency across different cell types?
A:
- Variables to assess :
- Cell-specific CaM isoforms : Certain cells express CaM variants with altered binding affinities.
- Off-target effects : Test selectivity using CaM pull-down assays with competitor peptides .
- Buffer conditions : Calcium chelators (e.g., EGTA) may artificially alter efficacy; use physiological Ca²⁺ concentrations .
- Mitigation : Perform parallel experiments in primary neurons and recombinant CaM systems to isolate variables .
Derivative Synthesis for Structure-Activity Relationship (SAR) Studies
Q. Q: What strategies are effective for synthesizing derivatives to explore SAR in CaM antagonism?
A:
- Core modifications :
- Synthetic routes :
- Screening : Test derivatives in PDE1 inhibition assays and molecular docking simulations against CaM (PDB: 1CLL) .
Analytical Challenges in Detecting Degradation Products
Q. Q: What advanced techniques are recommended for identifying degradation byproducts during stability studies?
A:
- LC-MS/MS : Use reverse-phase C18 columns and high-resolution MS to detect hydrolyzed sulfonamide or dechlorinated products .
- Forced degradation : Expose the compound to heat (40°C), UV light, and acidic/basic conditions to simulate shelf-life stressors .
- Quantitative NMR (qNMR) : Compare peak integrals of parent compound vs. byproducts in DMSO-d₆ .
Application in Neurodegenerative Disease Models
Q. Q: How can this compound be applied to study calcium dysregulation in Alzheimer’s disease (AD) models?
A:
- In vitro : Treat APP/PS1 transgenic primary neurons to assess amyloid-β-induced Ca²⁺ overload via Fluo-4 imaging .
- In vivo : Administer chronically (4 weeks) in AD mice and evaluate cognitive deficits (Morris water maze) and tau phosphorylation (AT8 antibody) .
- Combination therapy : Co-administer with NMDA receptor antagonists (e.g., memantine) to test synergistic effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
